REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:13](=O)[CH:14]=[C:15]([C:20]2[CH:25]=[C:24]([Cl:26])[C:23]([F:27])=[C:22]([Cl:28])[CH:21]=2)[C:16]([F:19])([F:18])[F:17])=[C:8]2[CH2:12][CH2:11][CH2:10][C:9]=12)=[O:4].[OH-:30].[Na+].[NH2:32]O.Cl>O.C1COCC1>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:13]2[CH2:14][C:15]([C:20]3[CH:25]=[C:24]([Cl:26])[C:23]([F:27])=[C:22]([Cl:28])[CH:21]=3)([C:16]([F:19])([F:18])[F:17])[O:30][N:32]=2)=[C:8]2[CH2:12][CH2:11][CH2:10][C:9]=12)=[O:4] |f:1.2,3.4|
|
Name
|
3-[3-(3,5-Dichloro-4-fluoro-phenyl)-4,4,4-trifluoro-but-2-enoyl]-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid methyl ester
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C2C1CCC2)C(C=C(C(F)(F)F)C2=CC(=C(C(=C2)Cl)F)Cl)=O
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Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
NO.Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under vacuum
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Type
|
ADDITION
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Details
|
the solution is diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (200 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=C2C1CCC2)C2=NOC(C2)(C(F)(F)F)C2=CC(=C(C(=C2)Cl)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 50384.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |